sodium;ethynylcyclohexane

Description

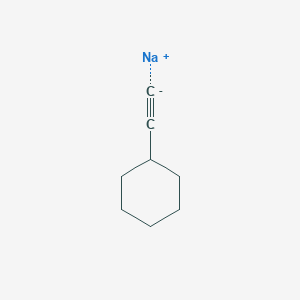

Ethynylcyclohexane (C₆H₁₁C≡CH), also known as cyclohexylacetylene, is a cyclic alkyne characterized by a cyclohexane ring fused to an acetylene group. Its rigid, non-planar structure confers unique reactivity and selectivity in catalytic and synthetic applications. Ethynylcyclohexane is synthesized via Sonogashira coupling reactions (e.g., palladium-catalyzed cross-coupling of ethynyl derivatives with halides) or through alkyne functionalization of cyclohexane precursors . Sodium hydroxide or sodium ethoxide is often employed in related syntheses as a base to deprotonate intermediates or facilitate elimination reactions .

Key properties include a boiling point of 130–132°C, density of 0.828 g/mL, and refractive index of 1.4540 . Structural studies using microwave spectroscopy and ab initio calculations confirm its equatorial conformation in solution, with bond lengths accurate to ±0.002 Å .

Properties

CAS No. |

61806-59-5 |

|---|---|

Molecular Formula |

C8H11Na |

Molecular Weight |

130.16 g/mol |

IUPAC Name |

sodium;ethynylcyclohexane |

InChI |

InChI=1S/C8H11.Na/c1-2-8-6-4-3-5-7-8;/h8H,3-7H2;/q-1;+1 |

InChI Key |

YEUBJCHLLVHTEQ-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#CC1CCCCC1.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;ethynylcyclohexane typically involves the reaction of cyclohexylacetylene with sodium. One common method is the deprotonation of cyclohexylacetylene using a strong base such as sodium amide (NaNH2). This reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows: [ \text{C}6\text{H}{11}\text{C≡CH} + \text{NaNH}_2 \rightarrow \text{C}6\text{H}{11}\text{C≡CNa} + \text{NH}_3 ]

Industrial Production Methods: Industrial production of this compound may involve large-scale deprotonation reactions using sodium amide or other strong bases. The process requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Sodium;ethynylcyclohexane undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form cyclohexylalkanes.

Substitution: The sodium atom can be replaced by other electrophiles in substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) can be used under controlled conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation reactions using halogens like bromine (Br2) or chlorine (Cl2).

Major Products:

Oxidation: Formation of cyclohexanone or cyclohexanol.

Reduction: Formation of cyclohexylalkanes.

Substitution: Formation of halogenated cyclohexyl derivatives.

Scientific Research Applications

Sodium;ethynylcyclohexane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.

Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of sodium;ethynylcyclohexane involves its ability to participate in various chemical reactions due to the presence of the ethynyl group and the sodium atom. The ethynyl group can undergo nucleophilic addition reactions, while the sodium atom can act as a nucleophile in substitution reactions. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethynylcyclohexane is compared here with linear alkynes (e.g., 1-octyne, 1-dodecyne), aromatic alkynes (e.g., phenylacetylene), and cyclic alkenynes (e.g., 1-ethynylcyclohexene).

Reaction Activity and Catalytic Performance

Ethynylcyclohexane exhibits enhanced reactivity in confined catalytic environments. For instance, in hexameric supramolecular capsules, its cyclic structure aligns better with hydrophobic cavities, shifting equilibrium toward substrate-bound species and accelerating hydration rates . In contrast, linear alkynes like 1-octyne show slower kinetics due to steric mismatches.

Selectivity in Functionalization Reactions

- Hydrosilylation: Ethynylcyclohexane reacts with triethylsilane to yield an 80:20 mixture of β-syn and α-adducts, while phenylacetylene produces a 70:30 ratio under identical Rh nanoparticle catalysis .

- Hydroboration : Ethynylcyclohexane enables chemoselective reduction of alkynes in the presence of alkenes (e.g., 4-methoxystyrene), whereas 1-ethynylcyclohexene retains its internal double bond after hydroboration .

Structural and Electronic Effects

- Steric Rigidity : Ethynylcyclohexane’s cyclohexane ring imposes steric constraints, reducing aggregation in zinc phthalocyanine (ZnPc) complexes compared to ethynylcyclohexene derivatives .

- Electronic Properties: Fluorescence quenching studies show ethynylcyclohexane-based ZnPcs have higher Stern-Volmer constants (Ksv = 12.4 M⁻¹) than unsubstituted ZnPcs (Ksv = 8.2 M⁻¹), indicating stronger interactions with quenchers like 1,4-benzoquinone .

Data Tables

Table 1: Physicochemical Properties

| Compound | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) | |

|---|---|---|---|---|

| Ethynylcyclohexane | 130–132 | 0.828 | 1.4540 | |

| 1-Octyne | 125–126 | 0.746 | 1.4150 | N/A |

| Phenylacetylene | 142–144 | 0.930 | 1.5480 | N/A |

Table 2: Catalytic Performance Metrics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.